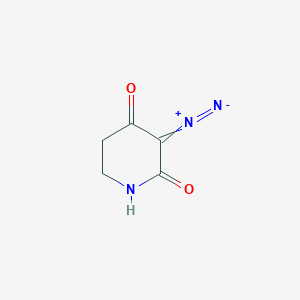![molecular formula C10H14N2 B14322113 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine CAS No. 112291-92-6](/img/structure/B14322113.png)
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylidene group attached to an amino group, making it a primary amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine can be achieved through several methods. One common approach involves the reaction of phenylethylamine with an aldehyde or ketone under acidic conditions to form an imine intermediate. This intermediate is then reduced to yield the desired amine. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used.
Substitution: Halides such as methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) are typical reagents
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Alkylated amines
Aplicaciones Científicas De Investigación
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various biochemical pathways. It may also form stable complexes with metal ions, influencing enzymatic activities and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: A related compound with similar structural features but lacking the ethylidene group.
Ethylenediamine: Another amine with two amino groups, used in various industrial applications .
Uniqueness
2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable imine intermediates and participate in a wide range of chemical reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
112291-92-6 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(1-phenylethylideneamino)ethanamine |
InChI |
InChI=1S/C10H14N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6H,7-8,11H2,1H3 |
Clave InChI |
PRTSTKFVEXTIJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


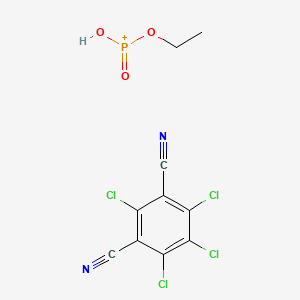
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
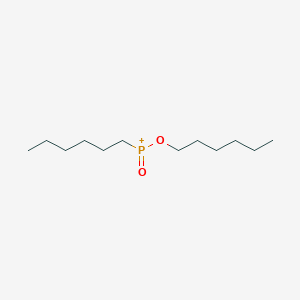

![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)

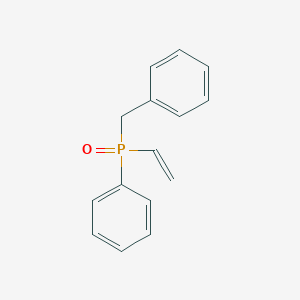

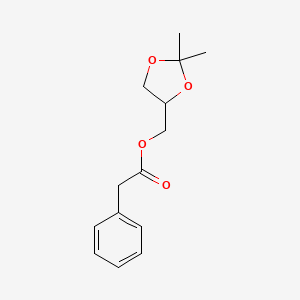
![2H-1-Benzopyran-2-one, 3-[1-(phenylhydrazono)ethyl]-](/img/structure/B14322119.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
